2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid
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Overview
Description
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid is a chemical compound with the molecular formula C11H15N5O2S It is a derivative of purine, a heterocyclic aromatic organic compound, and features a thioacetic acid group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid typically involves the reaction of 6-amino-9-butylpurine with thioacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like triethylamine to facilitate the formation of the thioether bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated purine derivatives.
Substitution: Alkylated or acylated purine derivatives.
Scientific Research Applications
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-((6-Amino-9H-purin-8-yl)thio)acetic acid: Similar structure but lacks the butyl group.
6-Amino-9-butylpurine: Lacks the thioacetic acid group.
2-((6-Amino-9H-purin-8-yl)thio)butyric acid: Similar structure but with a butyric acid group instead of acetic acid.
Uniqueness
2-((6-Amino-9-butyl-9H-purin-8-yl)thio)acetic acid is unique due to the presence of both the butyl group and the thioacetic acid group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
Molecular Formula |
C11H15N5O2S |
---|---|
Molecular Weight |
281.34 g/mol |
IUPAC Name |
2-(6-amino-9-butylpurin-8-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H15N5O2S/c1-2-3-4-16-10-8(9(12)13-6-14-10)15-11(16)19-5-7(17)18/h6H,2-5H2,1H3,(H,17,18)(H2,12,13,14) |
InChI Key |
UBXFLRCZOOVRKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2N=C1SCC(=O)O)N |
Origin of Product |
United States |
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